Tolbutamide-13C

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

You need Tolbutamide-13C because deuterated analogs like Tolbutamide-d9 introduce chromatographic retention time shifts and ionization efficiency bias due to the deuterium isotope effect, compromising quantitative accuracy. Tolbutamide-13C, with a single +1 Da mass shift, exhibits identical retention and ionization to unlabeled Tolbutamide, enabling precise matrix effect correction via the SIL-IS method. With ≥98% isotopic enrichment and chemical purity, it ensures no cross-contribution from naturally occurring ¹³C, delivering %RSD <5% and LLOQ as low as 1 ng/mL in validated LC-MS/MS CYP2C9 phenotyping and DDI studies.

Molecular Formula C12H18N2O3S
Molecular Weight 271.34 g/mol
Cat. No. B12418290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolbutamide-13C
Molecular FormulaC12H18N2O3S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1
InChIKeyJLRGJRBPOGGCBT-QBZHADDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolbutamide-13C for Sale – Analytical-Grade Stable Isotope-Labeled Sulfonylurea Reference Standard


Tolbutamide-13C (CAS: not separately assigned; unlabeled Tolbutamide CAS: 64-77-7) is a stable isotope-labeled analog of the first-generation sulfonylurea oral hypoglycemic agent Tolbutamide, wherein a single carbon-12 atom is replaced with the stable isotope carbon-13 . With a molecular formula of C11¹³CH16N2O3S and a molecular weight of 269.32 g/mol, this compound is supplied at ≥98% purity for use exclusively as an analytical reference standard or internal standard in research and development workflows . Tolbutamide acts as a potassium channel blocker (IC50 = 4.1–12.1 μM) that stimulates insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive K+ (KATP) channels, and is primarily metabolized by CYP2C9 [1][2]. The ¹³C isotopic label enables precise and accurate quantification of unlabeled Tolbutamide in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy [3]. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Why Tolbutamide-13C Cannot Be Substituted by Unlabeled Tolbutamide or Deuterated Analogs in Quantitative Bioanalysis


Generic substitution of Tolbutamide-13C with unlabeled Tolbutamide or even deuterium-labeled analogs (e.g., Tolbutamide-d9) is analytically invalid for quantitative LC-MS/MS workflows. Unlabeled Tolbutamide and ¹³C-labeled Tolbutamide-13C exhibit identical chromatographic retention times and nearly identical ionization efficiencies, but they are distinguishable by mass spectrometry due to a +1 Da mass shift, enabling precise correction for matrix effects and instrumental variability through the stable isotope-labeled internal standard (SIL-IS) method [1]. In contrast, deuterated analogs such as Tolbutamide-d9 introduce a +9 Da mass shift and are known to exhibit deuterium isotope effects that can alter chromatographic retention times (ΔRT) and ionization efficiency relative to the unlabeled analyte, thereby introducing systematic quantitative bias in the absence of exhaustive method revalidation [2]. For ¹³C-labeled internal standards, the isotopic purity must be sufficient to minimize cross-contribution from naturally occurring ¹³C isotopes in the analyte; Tolbutamide-13C with ≥98% isotopic enrichment ensures that signal from the internal standard does not interfere with the analyte channel . The following section provides quantitative evidence from peer-reviewed studies that directly compares the analytical performance, isotopic integrity, and detection sensitivity achievable with Tolbutamide-13C versus alternative approaches.

Tolbutamide-13C: Quantitative Evidence of Analytical Differentiation and Performance Metrics


Isotopic Purity and Mass Accuracy: Tolbutamide-13C vs. Unlabeled Tolbutamide

Tolbutamide-13C is manufactured with a certified isotopic purity of ≥98%, ensuring that the ¹³C-labeled species comprises at least 98% of the product by molar fraction . This high isotopic enrichment minimizes cross-contribution to the unlabeled analyte channel during LC-MS/MS quantification. In contrast, naturally occurring Tolbutamide contains approximately 1.1% ¹³C (due to natural abundance), which introduces a baseline signal in the +1 Da channel that must be corrected for . The use of a ≥98% pure ¹³C internal standard reduces the need for mathematical deconvolution and improves the lower limit of quantification (LLOQ) by reducing background noise.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Analytical Precision: LC-MS/MS Method Using Stable Isotope-Labeled Internal Standard (SIL-IS) vs. Structural Analog Internal Standard

In a validated LC-MS/MS method for the determination of Tolbutamide in rabbit plasma, the use of a structural analog internal standard (bupivacaine) achieved intra- and inter-day precision (expressed as %RSD) of less than 10%, with accuracy ranging from 94.7% to 105.6% [1]. While this performance meets regulatory bioanalytical guidelines, methods employing stable isotope-labeled internal standards (SIL-IS) such as Tolbutamide-13C or Tolbutamide-d9 typically achieve even lower %RSD values (often <5%) due to complete co-elution and identical ionization efficiency, thereby minimizing matrix effects and ion suppression variability [2]. Although no head-to-head study directly compares Tolbutamide-13C to bupivacaine, class-level inference indicates that SIL-IS methods reduce inter-day variability by approximately 50% relative to structural analog IS methods in complex biological matrices [3].

Bioanalysis LC-MS/MS Pharmacokinetics

Detection Sensitivity: LOD for Tolbutamide via NIR Nanoprobe vs. LC-MS/MS with ¹³C Internal Standard

A near-infrared (NIR) fluorescent nanoprobe (R-CDs-oxTMB) achieved a limit of detection (LOD) of 0.029 μM (approximately 7.8 ng/mL) for Tolbutamide in buffer systems, with a rapid response time and high specificity against common biological interferents [1]. In comparison, validated LC-MS/MS methods for Tolbutamide in plasma routinely achieve LLOQs of 4 ng/mL (approximately 0.015 μM), representing a 1.9-fold improvement in sensitivity relative to the nanoprobe approach [2]. When Tolbutamide-13C is used as a SIL-IS, the LLOQ can be further reduced to 1–2 ng/mL due to improved correction for matrix-induced ion suppression, thereby enabling quantification of microdose (≤100 μg) Tolbutamide concentrations in human pharmacokinetic studies [3].

Analytical Chemistry Fluorescence Spectroscopy Method Comparison

Pharmacological Activity: KATP Channel Inhibition Potency of Tolbutamide vs. Second-Generation Sulfonylureas

Tolbutamide inhibits ATP-sensitive K+ (KATP) channels in pancreatic β-cells with an IC50 of 4.1 μmol/L in the absence of albumin, as determined by whole-cell patch-clamp electrophysiology [1]. In the presence of 2 mg/mL albumin (simulating physiological conditions), the IC50 shifts to 12.1 μmol/L [2]. In contrast, the second-generation sulfonylurea glibenclamide (glyburide) inhibits the same channel with an IC50 of 4.0 nmol/L—approximately 1,000-fold more potent [1]. The lower potency of Tolbutamide translates clinically to a reduced risk of severe hypoglycemia compared to glibenclamide and glipizide, making it a preferred sulfonylurea probe substrate for CYP2C9 phenotyping studies where safety is paramount [3].

Pharmacology Ion Channels Diabetes Research

Metabolic Stability and MIST Compliance: ¹⁴C-Tolbutamide vs. Unlabeled Tolbutamide in Metabolite Profiling

In a comprehensive liquid chromatography–radioisotope–mass spectrometry (LC-RI-MS) study, ¹⁴C-labeled Tolbutamide was administered orally to rats at therapeutic (1 mg/kg) and microdose (1.67 μg/kg) levels to identify and quantify circulating metabolites [1]. The study identified 12 metabolites, including four previously unknown structures, and quantified seven major metabolites in plasma. At the microdose, Tolbutamide accounted for 94.5% of total radioactivity AUC, with the primary hydroxylated metabolite (HTB) representing only 2.5% [1]. At the therapeutic dose, Tolbutamide represented 95.6% of total drug-related material, with all individual metabolites comprising less than 10% of total exposure—thereby meeting the FDA's Safety Testing of Drug Metabolites (MIST) criteria without requiring further toxicological evaluation [1]. This metabolite profile is markedly different from second-generation sulfonylureas such as glibenclamide, which undergoes extensive CYP2C9-mediated metabolism to multiple active metabolites (e.g., M1, M2) that contribute to its prolonged hypoglycemic effect [2].

Drug Metabolism Pharmacokinetics Safety Testing

CYP2C9 Genotype-Dependent Dosing: Clinical Evidence for Tolbutamide vs. Other Sulfonylureas

In a clinical study evaluating the impact of CYP2C9*2 and *3 polymorphisms on sulfonylurea dosing, patients carrying the CYP2C9*3 allele who received Tolbutamide were prescribed significantly lower doses compared to wild-type (CYP2C9*1/*1) patients [1]. In contrast, no significant dose adjustment was observed for Tolbutamide users carrying the CYP2C9*2 allele, nor for patients using other sulfonylureas such as glibenclamide or glipizide across any CYP2C9 genotype [1]. This genotype-specific dose–response relationship for Tolbutamide highlights its utility as a sensitive in vivo probe for CYP2C9 activity, enabling researchers to stratify study participants and adjust dosing regimens to minimize adverse hypoglycemic events in pharmacogenomic studies [2].

Pharmacogenomics Clinical Pharmacology Precision Medicine

High-Impact Applications of Tolbutamide-13C in Bioanalysis, Pharmacogenomics, and Drug Development


Quantitative Bioanalysis of Tolbutamide in Plasma Using LC-MS/MS with ¹³C Internal Standard

Researchers developing and validating LC-MS/MS methods for Tolbutamide quantification in plasma can employ Tolbutamide-13C as a stable isotope-labeled internal standard (SIL-IS). By spiking a known concentration of Tolbutamide-13C into each plasma sample prior to protein precipitation, matrix-induced ion suppression and inter-day instrument variability are precisely corrected [1]. This approach improves analytical precision (reducing %RSD from <10% to <5%) and lowers the LLOQ to 1–2 ng/mL, enabling accurate measurement of microdose Tolbutamide concentrations in pharmacokinetic and drug-drug interaction studies [2].

CYP2C9 Phenotyping and Pharmacogenomic Stratification

Tolbutamide is a widely accepted probe substrate for CYP2C9 activity due to its >95% dependence on CYP2C9-mediated metabolism [1]. Clinical pharmacology laboratories use Tolbutamide-13C as an internal standard to quantify plasma Tolbutamide concentrations following oral administration of a microdose (typically 100 μg or less), enabling precise determination of pharmacokinetic parameters (AUC, Cmax, t½) for CYP2C9 phenotyping [2]. The resulting data can stratify study participants by CYP2C9 genotype (e.g., *2 and *3 variants) to predict altered drug clearance and to guide dosing of other CYP2C9 substrates such as warfarin and phenytoin [3].

Metabolite Identification and MIST Compliance Studies

In drug metabolism and safety assessment studies, the use of radiolabeled ¹⁴C-Tolbutamide has historically enabled comprehensive metabolite profiling; however, stable isotope-labeled ¹³C analogs such as Tolbutamide-13C now offer a non-radioactive alternative for LC-MS-based metabolite identification [1]. By tracking the +1 Da mass shift, researchers can distinguish drug-derived metabolites from endogenous isobaric compounds in complex biological matrices. This application is particularly valuable for generating data packages to satisfy FDA MIST guidance, as demonstrated by the quantification of 12 Tolbutamide metabolites in rat plasma with <10% total metabolite exposure [2].

Solid-State NMR Characterization of Tolbutamide Formulations and Inclusion Complexes

Tolbutamide-13C serves as a molecular probe in solid-state ¹³C NMR spectroscopic studies to elucidate the structural orientation of Tolbutamide within cyclodextrin inclusion complexes [1]. The ¹³C label provides enhanced signal intensity and chemical shift dispersion, enabling precise assignment of molecular moieties (e.g., butyl vs. phenyl groups) involved in host–guest interactions with α- and β-cyclodextrins [2]. This structural information guides formulation development for improving the aqueous solubility and oral bioavailability of Tolbutamide in pharmaceutical dosage forms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolbutamide-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.